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Compound of Interest

Compound Name: 8-(2-phenoxyethoxy)quinoline

Cat. No.: B3937297

Get Quote

Physicochemical Profile, Synthesis, and
Applications in Drug Discovery
Part 1: Executive Summary & Core Specifications
8-(2-Phenoxyethoxy)quinoline is a functionalized heteroaromatic ether derived from the 8-

hydroxyquinoline (8-HQ) scaffold.[1] In drug development and coordination chemistry, this

compound serves as a critical bidentate or tridentate ligand, often utilized to modulate the

lipophilicity and metal-binding selectivity of the parent 8-HQ pharmacophore.[1] By capping the

hydroxyl group with a phenoxyethyl moiety, the excited-state intramolecular proton transfer

(ESIPT) mechanism typical of 8-HQ is disrupted, often resulting in enhanced fluorescence and

altered chelation kinetics.

Molecular Weight & Formula
The precise molecular weight is a fundamental parameter for stoichiometric calculations in

synthesis and dosage formulation.[1]
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Property Value

Molecular Formula C₁₇H₁₅NO₂

Molecular Weight (Average) 265.31 g/mol

Monoisotopic Mass 265.1103 Da

CAS Registry Number Not widely listed; chemically systematic

SMILES c1ccc(cc1)OCCOc2cccc3ncccc23

Part 2: Physicochemical Characterization[1]
Understanding the physical properties is essential for predicting bioavailability (Lipinski’s Rule

of 5) and solubility profiles during assay development.

Calculated Properties Table
Parameter Value

Significance in Drug
Design

Heavy Atom Count 20
Indicates molecular

size/complexity.[1]

Rotatable Bonds 4
Affects binding entropy and

oral bioavailability.[1]

H-Bond Donors 0

Improved membrane

permeability compared to 8-

HQ.[1]

H-Bond Acceptors 3
Nitrogen (quinoline) + 2

Oxygens (ether).

cLogP (Predicted) ~3.8 - 4.2
Highly lipophilic; likely requires

organic co-solvents (DMSO).

Topological Polar Surface Area ~30 Å²
Good predictor of blood-brain

barrier (BBB) penetration.[1]
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Mechanistic Insight: The removal of the acidic phenolic proton (pKa ~9.9 in 8-HQ) eliminates

the pH-dependent ionization at physiological pH, making 8-(2-phenoxyethoxy)quinoline a

neutral species.[1] This modification significantly enhances passive transport across lipid

bilayers.[1]

Part 3: Synthesis & Manufacturing Protocol
The synthesis of 8-(2-phenoxyethoxy)quinoline is classically achieved via a Williamson Ether

Synthesis.[1] This nucleophilic substitution reaction couples the 8-hydroxyquinoline core with a

2-phenoxyethyl halide (or tosylate).[1]

Experimental Protocol (Standardized)
Reagents:

8-Hydroxyquinoline (1.0 eq)[1][2][3]

2-Phenoxyethyl bromide (1.1 eq)[1]

Potassium Carbonate (

) (2.0 eq) - Anhydrous

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

Activation: Dissolve 8-hydroxyquinoline in anhydrous DMF under an inert atmosphere (

). Add anhydrous

.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step:
Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.

Coupling: Dropwise add 2-phenoxyethyl bromide to the reaction mixture.

Reflux: Heat the mixture to 80–90°C for 6–12 hours. Monitor reaction progress via TLC

(Mobile phase: Hexane/EtOAc 7:3).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3937297/docs?utm_src=pdf-body#technical-monograph-8-2-phenoxyethoxy-quinoline
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://www.benchchem.com/product/b3937297/docs?utm_src=pdf-body#technical-monograph-8-2-phenoxyethoxy-quinoline
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3937297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the

product.

Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (3x). Wash organic

layer with brine and water to remove DMF.[1]

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel column
chromatography.[1]

Synthesis Pathway Visualization
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Figure 1: Williamson ether synthesis pathway converting 8-hydroxyquinoline to the target ether.

[1]

Part 4: Analytical Validation & Molecular Weight
Determination
In a research setting, confirming the molecular weight is the primary method of validation.

Mass Spectrometry (LC-MS/ESI)[1]
Expected [M+H]⁺ Peak: 266.12 m/z.

Expected [M+Na]⁺ Peak: 288.10 m/z.

Fragmentation Pattern:
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Loss of the phenoxy group often yields a characteristic fragment at m/z ~172 (Quinoline-

O-CH2-CH2⁺).[1]

Further fragmentation yields the bare quinoline ion (m/z ~129).

Analytical Workflow Diagram
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Figure 2: LC-MS workflow for molecular weight confirmation.[1]

Part 5: Applications in Drug Discovery[7]
1. Metallopharmacology & Chelation
While the ether linkage removes the direct O-N chelation site of 8-HQ, the oxygen atoms in the

chain (quinoline-O and phenoxy-O) can still participate in coordination with "hard" cations (e.g.,

,
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) or act as hemilabile ligands for transition metals (

,

). This structural motif is often explored in the design of ionophores or metalloprotease
inhibitors.[1]

2. Fluorescence Probes
8-Alkoxyquinolines exhibit higher quantum yields than their hydroxy counterparts because the

non-radiative decay pathway via proton transfer is blocked.[1]

Application: Use as a zinc-sensing fluorophore in biological assays.[1] The binding of

to the quinoline nitrogen and ether oxygen rigidifies the structure, causing a "turn-on"
fluorescence response.

3. Pharmacophore Modulation
The 2-phenoxyethyl group serves as a bulky, lipophilic anchor.[1] In kinase inhibitor design, this

tail can be used to occupy hydrophobic pockets (e.g., the ATP-binding site), improving potency

and selectivity compared to the parent molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3937297?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/316986
https://pubchem.ncbi.nlm.nih.gov/compound/316986
https://pubchem.ncbi.nlm.nih.gov/compound/8-Ethoxyquinoline
https://pubchemlite.lcsb.uni.lu/e/compound/3042637
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenoxyquinoline
https://chemazone.com/info?ID=106.294.508
https://www.chemeo.com/cid/26-341-4/Quinoline
https://www.acgpubs.org/doc/2020070911422414-OC-1109-215.pdf
https://cardinalscholar.bsu.edu/bitstreams/03d8feb4-7449-429f-97a2-0144752b862f/download
https://en.wikipedia.org/wiki/8-Hydroxyquinoline
https://www.researchgate.net/figure/Preparation-of-8-2-2-benzothiazol-2-yl-phenoxy-alkoxy-quinoline-derivatives-6a-l_fig5_323010187
https://www.benchchem.com/product/b3937297/docs#technical-monograph-8-2-phenoxyethoxy-quinoline
https://www.benchchem.com/product/b3937297/docs#technical-monograph-8-2-phenoxyethoxy-quinoline
https://www.benchchem.com/product/b3937297/docs#technical-monograph-8-2-phenoxyethoxy-quinoline
https://www.benchchem.com/product/b3937297/docs#technical-monograph-8-2-phenoxyethoxy-quinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3937297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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